molecular formula C8H12O3 B3395561 cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid CAS No. 73831-00-2

cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B3395561
CAS No.: 73831-00-2
M. Wt: 156.18 g/mol
InChI Key: HUZUVHCSCARZQU-CAHLUQPWSA-N
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Description

Contextualization within Cyclohexane (B81311) Chemistry and Organic Synthesis

The chemistry of cyclohexane and its derivatives is a cornerstone of organic chemistry, largely due to the prevalence of six-membered rings in natural products and pharmaceuticals. The synthesis of substituted cyclohexanones, such as the title compound, often relies on powerful ring-forming reactions.

A key method for the construction of six-membered rings is the Robinson annulation, discovered by Sir Robert Robinson in 1935. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgjk-sci.com For instance, a ketone can be reacted with an α,β-unsaturated ketone (like methyl vinyl ketone) to generate a 1,5-diketone, which then cyclizes. jk-sci.comlibretexts.org The structural framework of cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid, a 1,5-dicarbonyl-related compound, is conceptually linked to this fundamental strategy, which has been pivotal in the synthesis of steroids, antibiotics, and other complex natural products. wikipedia.orglibretexts.org

Significance as a Multifunctional Organic Compound in Research

This compound is a multifunctional compound, meaning it possesses several distinct reactive sites. These include:

A ketone , which can undergo nucleophilic addition, reduction to an alcohol, or enolate formation.

A carboxylic acid , which can be converted into esters, amides, or an acid chloride, or be reduced to an alcohol.

Two stereogenic centers (at carbon 1 and carbon 2), which allow for its use in stereoselective synthesis.

This combination of functional groups makes it a valuable chiral building block or intermediate in organic synthesis. The defined stereochemistry at the C1 and C2 positions can be used to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceutical compounds. Its rigid cyclic structure also provides a scaffold upon which further chemical complexity can be built.

Overview of Stereoisomerism and Conformational Dynamics

Stereoisomerism deals with compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. windows.net this compound has two chiral centers, at the carbon atoms bearing the carboxylic acid (C1) and the methyl group (C2).

The "cis" prefix specifies that these two substituents are on the same face of the cyclohexane ring. uou.ac.in This is a form of diastereomerism, as a "trans" isomer also exists where the substituents are on opposite faces. achemblock.com Each of these diastereomers (cis and trans) exists as a pair of enantiomers.

Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). sapub.org

Axial substituents experience steric strain from 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogen atoms on the same side of the ring. sapub.org

Equatorial substituents are more stable as they are further away from other ring substituents. sapub.org

Historical Perspectives on Related Cyclohexanone (B45756) Carboxylic Acids in Academic Research

The synthesis of substituted cyclohexanone and cyclohexenone rings has been a central theme in organic chemistry for over a century. Early work focused on developing reliable methods to construct these important structural motifs.

The Robinson annulation, published in 1935 by Robert Robinson and William Rapson, was a landmark achievement. wikipedia.orgjk-sci.com It provided a general and effective method for creating six-membered rings, which was crucial for the burgeoning field of steroid synthesis. wikipedia.org The reaction's power lies in its tandem nature, combining a Michael addition and an aldol condensation in a single operational sequence. researchgate.netstudy.com This discovery revolutionized the synthesis of complex polycyclic molecules and remains a fundamental tool in the organic chemist's arsenal. The development of asymmetric versions of this reaction, using catalysts like proline, later allowed for the enantioselective synthesis of cyclohexenone derivatives, a major advance in the field. jk-sci.com The study of compounds like this compound is a direct extension of this historical pursuit, focusing on the controlled synthesis of specific stereoisomers of functionalized cyclohexane rings for use in modern synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUVHCSCARZQU-CAHLUQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Cis 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid reveals several potential disconnection points, guiding the design of synthetic strategies. The primary disconnections involve breaking the carbon-carbon bonds of the cyclohexane (B81311) ring and transformations of the functional groups.

One logical disconnection is at the C1-C2 and C3-C4 bonds, suggesting a Diels-Alder cycloaddition as a key forward reaction. This approach would form the six-membered ring and potentially set the required stereochemistry. The diene precursor would be a substituted 1,3-butadiene, and the dienophile a derivative of maleic acid.

Another key disconnection can be envisioned through a Robinson annulation sequence. This powerful ring-forming methodology combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com Working backward from the target molecule, a disconnection across the C2-C3 and C4-C5 bonds (alpha and beta to the ketone) would lead to a 1,5-dicarbonyl intermediate, which in turn can be disconnected into a methyl vinyl ketone equivalent and a suitable enolate precursor. masterorganicchemistry.comfiveable.me

Finally, functional group interconversions suggest that the carboxylic acid could be introduced via carboxylation of a suitable precursor, and the ketone could be the result of an oxidation of a corresponding alcohol. These transformations can be integrated into various synthetic routes.

Development of Classical Synthetic Routes

Building upon the retrosynthetic analysis, several classical synthetic routes have been developed for the synthesis of related cyclohexanone (B45756) and cyclohexanecarboxylic acid derivatives, which can be adapted for the target molecule.

Oxidation-Based Methodologies from Cyclohexanone Derivatives

The direct oxidation of appropriately substituted cyclohexanone precursors offers a straightforward approach to this compound. This strategy relies on the selective introduction of the carboxylic acid group at the C1 position while preserving the ketone at C4.

One potential route involves the oxidation of a 4-substituted cyclohexanol to the corresponding cyclohexanone. For instance, 4-substituted phenols can be hydrogenated to 4-substituted cyclohexanols, which are then oxidized to the 4-substituted cyclohexanones. While this method is effective for installing the ketone, further steps would be required to introduce the carboxylic acid and methyl groups with the desired cis-stereochemistry.

A more direct, albeit challenging, approach would be the selective oxidation of a 2-methyl-4-hydroxycyclohexanecarboxylic acid precursor. The challenge lies in the chemoselective oxidation of the secondary alcohol in the presence of the carboxylic acid and the potential for epimerization at the carbon bearing the methyl group.

PrecursorReagents and ConditionsProduct
4-Substituted Phenol1. H₂, Catalyst (e.g., Pd/C) 2. Oxidizing agent (e.g., Jones reagent)4-Substituted Cyclohexanone
2-Methyl-4-hydroxycyclohexanecarboxylic acidSelective oxidizing agentThis compound

Carboxylation-Ring Opening Cascade Approaches

While not extensively documented for this specific target, carboxylation-ring opening cascade reactions represent a potential, albeit less conventional, synthetic strategy. This approach would likely involve the carboxylation of a bicyclic precursor, followed by a ring-opening reaction to generate the desired cyclohexanone ring with the carboxylic acid in place. The feasibility of such a cascade would be highly dependent on the design of the starting bicyclic system and the conditions for the carboxylation and subsequent ring cleavage.

Diels-Alder Cycloaddition Reactions and Subsequent Transformations

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. A plausible route to this compound involves the [4+2] cycloaddition of a substituted diene and a suitable dienophile.

A relevant example is the reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride. This reaction proceeds to form an initial adduct which can undergo an intramolecular cyclization to yield a lactone-acid. Subsequent transformations, including hydrolysis of the lactone and oxidation of the resulting alcohol, would be necessary to arrive at the target keto-acid. The stereochemistry of the Diels-Alder reaction favors the formation of the cis-adduct, which would translate to the desired cis-relationship between the methyl and carboxyl groups in the final product.

DieneDienophileInitial AdductSubsequent Transformations
(2E,4E)-2,4-Hexadien-1-olMaleic Anhydridecis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid1. Lactone Hydrolysis 2. Oxidation of secondary alcohol

Stereoselective and Asymmetric Synthesis

The presence of two stereocenters in this compound makes stereoselective and asymmetric synthesis a critical area of investigation. The goal is to control the relative and absolute stereochemistry of the methyl and carboxyl groups.

Enantioselective Approaches to Chiral Precursors

The synthesis of enantiomerically pure or enriched forms of the target molecule can be achieved through various asymmetric strategies. One common approach is the use of a chiral pool, starting from a readily available chiral molecule. Alternatively, asymmetric catalysis can be employed to introduce chirality during the synthesis.

For instance, an enantioselective Diels-Alder reaction could be utilized to set the stereocenters in the initial ring-forming step. This can be achieved using a chiral dienophile, a chiral diene, or a chiral Lewis acid catalyst.

Another powerful strategy is the kinetic resolution of a racemic intermediate. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer. For carboxylic acids, chiral resolving agents can be used to form diastereomeric salts that can be separated by crystallization. tcichemicals.com

Asymmetric StrategyDescription
Chiral Pool SynthesisUtilizes a readily available enantiomerically pure starting material.
Asymmetric CatalysisEmploys a chiral catalyst to induce stereoselectivity in a key reaction step (e.g., Diels-Alder, hydrogenation).
Kinetic ResolutionSeparates a racemic mixture by the differential reaction rate of the enantiomers with a chiral reagent or catalyst.
Chiral ResolutionForms diastereomeric derivatives (e.g., salts with a chiral amine) from a racemic carboxylic acid, which can be separated by physical means like crystallization.

Diastereoselective Control in Cyclohexane Ring Formation

The establishment of the cis relationship between the methyl group at the 2-position and the carboxylic acid at the 1-position of the cyclohexane ring is a critical challenge in the synthesis of the target molecule. Various strategies for diastereoselective control in the formation of substituted cyclohexanes have been developed. These methods often rely on thermodynamic or kinetic control of the reaction pathways.

One common approach involves the Diels-Alder reaction, where the dienophile's substituents can influence the stereochemical outcome of the cycloaddition. Subsequent transformations of the resulting cyclohexene (B86901) derivative can then be controlled to yield the desired cis isomer. For instance, the choice of reducing agents and reaction conditions during the saturation of a double bond in a precursor can significantly impact the diastereoselectivity.

Furthermore, intramolecular reactions, such as the Dieckmann condensation of a suitably substituted adipic acid derivative, can be employed to form the six-membered ring. The stereochemistry of the substituents on the starting linear chain can direct the cyclization to favor the formation of the cis product. The relative thermodynamic stabilities of the cis and trans isomers also play a crucial role, with equilibration under basic or acidic conditions sometimes being used to enrich the desired diastereomer.

Below is a table summarizing potential diastereoselective strategies:

Synthetic StrategyKey TransformationStereochemical ControlPotential Precursors
Diels-Alder Cycloaddition[4+2] CycloadditionFacial selectivity of the dienophile approachSubstituted diene and dienophile
Catalytic HydrogenationSyn-addition of hydrogenSteric hindrance directing the catalyst approach2-Methyl-4-oxocyclohex-5-ene-1-carboxylic acid
Dieckmann CondensationIntramolecular cyclizationConformation of the acyclic precursorSubstituted adipic acid esters
Michael Addition1,4-Conjugate additionStereoelectronics of the enolate and acceptorSubstituted cyclohexenone and a methylating agent

Catalytic Hydrogenation for Stereochemical Definition

Catalytic hydrogenation is a powerful technique for the stereoselective reduction of unsaturated bonds, and it can be effectively employed to establish the cis stereochemistry in 2-Methyl-4-oxocyclohexane-1-carboxylic acid. This method typically involves the hydrogenation of a precursor molecule, such as 2-methyl-4-oxocyclohex-5-ene-1-carboxylic acid, in the presence of a heterogeneous or homogeneous catalyst.

The stereochemical outcome of the hydrogenation is primarily dictated by the direction of hydrogen delivery to the double bond. The catalyst, often a noble metal like palladium or platinum on a solid support (e.g., carbon), coordinates to the less sterically hindered face of the double bond. The hydrogen atoms are then delivered to the same face of the molecule in a syn-addition manner. In the case of a precursor to this compound, the substituents already present on the ring can direct the approach of the catalyst, thereby favoring the formation of the desired cis product.

The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the diastereoselectivity of the hydrogenation. For instance, rhodium-based catalysts are known to provide high cis-selectivity in the hydrogenation of substituted cyclohexenes.

Table of Catalysts and Conditions for Stereoselective Hydrogenation:

CatalystSupportSolventPressure (atm)Temperature (°C)Expected Outcome
PalladiumCarbon (Pd/C)Ethanol1-525-50High cis selectivity
Platinum(IV) oxideNone (Adam's cat.)Acetic Acid1-325Good cis selectivity
Rhodium on AluminaAluminaHexane1-1025-70Excellent cis selectivity

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high specificity, are particularly well-suited for the production of enantiopure compounds like the stereoisomers of this compound.

Enzymatic Resolution Techniques for Enantiopure this compound

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. For the preparation of enantiopure this compound, lipases are commonly employed.

In a typical resolution process, the racemic carboxylic acid is subjected to esterification or hydrolysis in the presence of a lipase. For example, in an esterification reaction, one enantiomer of the carboxylic acid will be preferentially converted to its corresponding ester, leaving the unreacted enantiomer of the carboxylic acid in high enantiomeric excess. Conversely, in the hydrolysis of a racemic ester of this compound, the lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid. The resulting mixture of the unreacted ester and the enantiopure carboxylic acid can then be separated.

The choice of lipase, solvent, and acyl donor (for esterification) are critical parameters that influence the efficiency and enantioselectivity of the resolution.

Table of Lipases Used in the Resolution of Carboxylic Acids:

EnzymeSource OrganismOptimal ReactionCommon Application
Candida antarctica Lipase B (CAL-B)Pseudozyma antarcticaEsterification/HydrolysisResolution of a wide range of alcohols and carboxylic acids
Pseudomonas cepacia Lipase (PCL)Burkholderia cepaciaEsterification/HydrolysisKinetic resolution of chiral acids and esters
Candida rugosa Lipase (CRL)Candida rugosaHydrolysisEnantioselective hydrolysis of esters

Applications of Modified Enzymes in Cyclohexanone Derivatization

The modification of enzymes through protein engineering has opened up new avenues for the synthesis of complex molecules. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation of cyclic ketones to their corresponding lactones. These enzymes have been the subject of extensive research for their potential in asymmetric synthesis.

By modifying the active site of CHMOs through site-directed mutagenesis or directed evolution, it is possible to alter their substrate specificity and enantioselectivity. This allows for the targeted oxidation of substituted cyclohexanones to produce chiral lactones, which can then be converted to valuable building blocks like this compound. For instance, an engineered CHMO could potentially oxidize a 2-methylcyclohexanone (B44802) derivative with high regio- and enantioselectivity to yield a lactone precursor to the desired carboxylic acid.

Research in this area focuses on creating enzyme variants with enhanced stability, activity, and selectivity for specific substrates, paving the way for efficient and sustainable biocatalytic routes to complex chiral molecules.

Total Synthesis Applications as a Chiral Building Block

The enantiomerically pure forms of this compound are valuable chiral building blocks in the total synthesis of complex natural products and their analogues. The stereocenters present in this molecule can be strategically incorporated into the target structure, significantly simplifying the synthetic route.

Integration into Complex Natural Product Synthesis Pathways (e.g., Compactin Analogs)

One of the most significant applications of enantiopure this compound is in the synthesis of analogues of Compactin. Compactin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and its structural analogues are widely used as cholesterol-lowering drugs.

In the synthesis of Compactin analogues, the chiral cyclohexane ring of this compound serves as a key precursor to the decalin core of the target molecule. The existing stereocenters in the starting material are used to control the stereochemistry of subsequent transformations, ensuring the correct spatial arrangement of the functional groups in the final product.

Role in the Preparation of Constrained Amino Acid Analogs

This compound serves as a valuable chiral building block in the synthesis of conformationally constrained amino acid analogs. The incorporation of cyclic structures into amino acids is a key strategy for restricting torsional mobility along the peptide backbone. This restriction helps to pre-organize the peptide into specific secondary structures, such as helices or turns, which is a critical aspect of designing peptidomimetics and other biologically active molecules. nih.gov

The structure of this compound is particularly advantageous for this purpose. It possesses a rigid cyclohexyl core that provides the fundamental conformational constraint. Furthermore, the compound features two key functional groups—a ketone and a carboxylic acid—at positions that allow for stereocontrolled elaboration into a novel amino acid structure. The predefined cis stereochemistry between the methyl group at the C-2 position and the carboxylic acid at the C-1 position is crucial for directing the stereochemical outcome of subsequent transformations and ultimately defining the spatial orientation of the final amino acid analog.

The primary synthetic challenge in converting this keto-acid into a constrained amino acid is the stereoselective introduction of an amino group. The ketone functionality at the C-4 position is the key handle for this transformation. A common and effective method for this conversion is reductive amination . This process typically involves the reaction of the ketone with an ammonia source (or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The choice of reducing agent and reaction conditions is critical for controlling the stereoselectivity of this step, yielding the desired diastereomer of the amino acid precursor.

Another synthetic route involves the conversion of the ketone to an oxime, followed by reduction. This two-step process can also offer high levels of stereocontrol depending on the reagents employed for the reduction of the oxime intermediate.

Once the amino group is installed, the resulting molecule, a cis-2-methyl-4-aminocyclohexane-1-carboxylic acid, is a non-proteinogenic, conformationally restricted β- or γ-amino acid analog (depending on the numbering convention relative to the carboxyl group). The carboxylic acid group is then available for standard peptide coupling reactions to incorporate the constrained analog into a peptide sequence.

The research findings below illustrate the conditions and outcomes for analogous stereoselective syntheses of cyclic amino acids, highlighting the control over stereochemistry that is central to this field.

EntryTransformationReagents and ConditionsProductDiastereomeric Ratio (dr)Yield (%)Reference Analogy
1Reductive Amination of a Cyclohexanone DerivativeNH4OAc, NaBH3CN, MeOHCyclohexyl-β-amino acid4:168 nih.gov
2Strecker Synthesis from a CyclohexanoneKCN, (NH4)2CO3, H2O/EtOHSpirohydantoin precursor4:168 nih.gov
3Asymmetric Michael Addition to form a cis-substituted Cyclohexane RingAldehyde, 1-Nitrocyclohexene, Chiral Pyrrolidine Catalystcis-γ-Nitro Aldehyde17:187 nih.gov
4Oxime Reduction1. NH2OH·HCl, Pyridine 2. H2, Raney NiCyclohexyl-γ-amino acid>10:175N/A

The data in this table are representative of typical synthetic transformations used for creating cyclic amino acid analogs and are drawn from analogous systems reported in the literature to illustrate potential outcomes.

Chemical Reactivity and Mechanistic Investigations of Cis 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for nucleophilic acyl substitution reactions. The hydroxyl (-OH) group is generally a poor leaving group, but its reactivity can be enhanced under acidic conditions or by conversion into a more reactive derivative.

Esterification and Amidation Mechanisms

Esterification: In the presence of an acid catalyst and an alcohol, cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid can be converted into its corresponding ester. This equilibrium process, known as the Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The mechanism involves several reversible steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups, creating a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Amidation: The direct conversion of carboxylic acids to amides by reaction with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate-ammonium salt. libretexts.org High temperatures are typically required to drive off water and force the condensation to occur.

A more effective method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. The amine can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the amide. libretexts.org

Nucleophilic Acyl Substitution Pathways

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the C=O double bond and expelling the leaving group (-OH in the case of the carboxylic acid, or a better leaving group like -Cl in an acid chloride derivative). youtube.com

For a carboxylic acid, the direct substitution is difficult due to the poor leaving ability of the hydroxide (B78521) ion (-OH). Therefore, reactions are often facilitated by:

Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to attack by weak nucleophiles. masterorganicchemistry.com

Conversion to More Reactive Derivatives: The carboxylic acid can be converted into derivatives with better leaving groups, such as acid chlorides (using thionyl chloride, SOCl₂) or acid anhydrides. These activated derivatives react readily with a wide range of nucleophiles. libretexts.org

Table 1: Common Nucleophilic Acyl Substitution Reactions
ReactantReagent(s)ProductReaction Name/Type
This compoundAlcohol (R'OH), Acid Catalyst (H+)EsterFischer Esterification
This compound1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'OH)EsterVia Acid Chloride
This compoundAmine (R'NH₂), DCCAmideDCC Coupling
This compoundThionyl Chloride (SOCl₂)Acid ChlorideAcid Chloride Formation

Reactivity of the Ketone Functional Group

The ketone's carbonyl group is electrophilic at the carbon and nucleophilic at the oxygen. Its primary reactivity involves nucleophilic addition to the carbonyl carbon and reactions involving the adjacent α-carbons.

Carbonyl Addition Reactions

The key reaction of ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The general mechanism under basic or neutral conditions involves:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide intermediate is protonated, typically by the solvent or upon acidic workup, to yield a tertiary alcohol. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by weaker nucleophiles. libretexts.org

Common nucleophiles that add to ketones include:

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Organometallic Reagents (e.g., Grignard reagents, organolithiums): These act as carbon nucleophiles, forming a new carbon-carbon bond and producing a tertiary alcohol after protonation. ksu.edu.sa

Cyanide (HCN): Addition of cyanide forms a cyanohydrin. The reaction requires a basic catalyst to generate the nucleophilic cyanide ion (CN⁻). libretexts.org

Amines: Primary amines react to form imines, while secondary amines form enamines, both through an addition-elimination mechanism where water is lost. ksu.edu.sa

Enolization and Enolate Chemistry

The ketone group in this compound has protons on two adjacent carbons (α-carbons), making them acidic and allowing for the formation of enol or enolate intermediates. masterorganicchemistry.com An enolate is formed by the deprotonation of an α-carbon. masterorganicchemistry.com

Because the ketone is unsymmetrical (substituted with a methyl group at C2), two different enolates can be formed:

Kinetic Enolate: This is the less substituted enolate, formed by removing the more accessible proton from the C5 position. It is formed faster and is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures (-78 °C). libretexts.org

Thermodynamic Enolate: This is the more substituted and more stable enolate, formed by removing a proton from the C3 position. It is favored under conditions that allow for equilibrium to be established, such as using a weaker base (like NaH or an alkoxide) at higher temperatures. libretexts.org

The formation of these regioisomeric enolates is a critical consideration in synthesis, as they will react with electrophiles (e.g., alkyl halides in alkylation reactions) at different positions. researchgate.net The stereochemistry of the resulting product is also influenced by the conformation of the enolate and the direction of electrophilic attack. youtube.comacs.org

Table 2: Conditions for Regioselective Enolate Formation
Enolate TypeFavored ByTypical ConditionsResulting Enolate (from 2-methylcyclohexanone (B44802) analog)
KineticFaster rate of formationStrong, bulky base (LDA), polar aprotic solvent (THF), low temp (-78 °C)Less substituted (Δ1,6-enolate)
ThermodynamicGreater stabilityStrong, smaller base (NaH) or weaker base (NaOEt), protic or aprotic solvent, room temp or higherMore substituted (Δ1,2-enolate)

Cyclohexane (B81311) Ring Transformations

The reactivity of this compound is profoundly influenced by the conformational properties of its cyclohexane ring. The ring predominantly exists in a chair conformation to minimize angle and torsional strain. masterorganicchemistry.com For the cis isomer, the two substituents (methyl and carboxylic acid) are on the same face of the ring. In the most stable chair conformation, the bulkier substituent will preferentially occupy an equatorial position to minimize steric interactions. spcmc.ac.in

The molecule exists as an equilibrium between two interconverting chair conformations, a process known as ring flipping. The relative stability of these two conformers determines the predominant spatial arrangement of the functional groups, which in turn affects their accessibility and reactivity. nih.gov

For cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. Ring flipping converts the axial group to equatorial and vice versa. The conformational equilibrium will favor the chair form where the larger group (in this case, likely the carboxylic acid or methyl group depending on effective steric bulk) is in the equatorial position. This conformational preference can dictate the stereochemical outcome of reactions. For example, nucleophilic attack on the ketone carbonyl is often subject to stereoelectronic control, with a preference for attack trajectories that avoid steric hindrance from axial substituents. Similarly, the formation of enolates and their subsequent reactions are also influenced by the ring's conformation. youtube.com

Oxidation and Reduction Pathways

The presence of a ketone and a carboxylic acid group, along with the saturated carbocyclic ring, allows for a variety of oxidation and reduction reactions.

Oxidation Pathways:

The primary site for oxidation in this compound is the ketone functional group. A significant oxidation pathway for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge is more likely to migrate. The order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two alpha-carbons to the carbonyl are both secondary. However, their substitution patterns differ, which can influence the reaction's outcome. Migration of the more substituted C-5 would lead to one lactone, while migration of the less substituted C-3 would result in a different lactone.

Oxidizing AgentPotential Product(s)Reaction Type
Peroxyacids (e.g., mCPBA)Lactone derivativesBaeyer-Villiger Oxidation
Other oxidizing agentsDicarboxylic acids (via ring cleavage)Oxidative Cleavage

Reduction Pathways:

Both the ketone and carboxylic acid functionalities can undergo reduction. The choice of reducing agent determines the selectivity of the reaction.

The ketone group can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. Due to the stereochemistry of the starting material, the reduction of the ketone can lead to the formation of diastereomeric alcohols.

The carboxylic acid group is generally resistant to reduction by mild reagents like NaBH₄ under standard conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsher conditions, are typically required to reduce a carboxylic acid to a primary alcohol.

Catalytic hydrogenation, employing catalysts such as platinum, palladium, or ruthenium, can also be used to reduce both the ketone and, under more forcing conditions, the carboxylic acid. The stereochemical outcome of the hydrogenation is often dependent on the catalyst and reaction conditions, with the hydrogen atoms typically adding to the less sterically hindered face of the molecule.

Reducing AgentTarget Functional GroupProduct(s)
Sodium Borohydride (NaBH₄)Ketonecis-2-Methyl-4-hydroxycyclohexane-1-carboxylic acid (diastereomers)
Lithium Aluminum Hydride (LiAlH₄)Ketone and Carboxylic Acid(cis-4-Hydroxy-3-methylcyclohexyl)methanol (diastereomers)
Catalytic Hydrogenation (e.g., H₂/Pd-C)Ketone (mild conditions), Ketone and Carboxylic Acid (forcing conditions)cis-2-Methyl-4-hydroxycyclohexane-1-carboxylic acid or (cis-4-Hydroxy-3-methylcyclohexyl)methanol

Ring-Opening and Rearrangement Mechanisms

The cyclohexane ring of this compound is generally stable. However, under certain conditions, particularly those involving high energy input or specific reagents, ring-opening and rearrangement reactions can occur.

Photochemical reactions of cyclohexanone (B45756), a related parent compound, have been shown to proceed via ring-opening. uci.edunih.gov Theoretical simulations indicate that upon photoexcitation, a significant portion of the reactive trajectories begin with a ring opening through the cleavage of the Cα-C bond adjacent to the carbonyl group. uci.edunih.gov This leads to the formation of a diradical intermediate which can then undergo further reactions to yield various products. uci.edu

Acid-catalyzed rearrangements are also a possibility, particularly if a carbocation intermediate can be formed. For instance, protonation of the carbonyl oxygen followed by the involvement of a neighboring group could potentially initiate a rearrangement. However, specific studies detailing such rearrangements for this particular molecule are scarce.

Investigating Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for elucidating reaction mechanisms and predicting product outcomes.

In the Baeyer-Villiger oxidation, the key intermediate is the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. wikipedia.org The subsequent concerted migration of an alkyl group and departure of a carboxylate anion proceeds through a well-defined transition state. The stability of this transition state is influenced by the electronic and steric properties of the migrating group, thus determining the regioselectivity of the reaction.

For reduction reactions, the transition state involves the approach of the hydride donor to the carbonyl carbon. The stereochemistry of the product is determined by the facial selectivity of this attack, which is influenced by the steric hindrance posed by the substituents on the cyclohexane ring.

Computational chemistry provides a powerful tool for investigating these transient species. Theoretical simulations, such as density functional theory (DFT) and ab initio calculations, can be used to model the potential energy surfaces of reactions. uci.eduacs.org These studies can predict the structures and energies of intermediates and transition states, offering insights into reaction barriers and pathways. For instance, computational studies on cyclohexanone photochemistry have identified a diradical intermediate following α-cleavage and have explored the barriers for subsequent reaction channels. uci.edu

Spectroscopic techniques can also be employed to detect and characterize reaction intermediates. For example, time-resolved spectroscopy can be used to observe short-lived species generated during photochemical reactions. researchgate.net While direct spectroscopic evidence for intermediates in the reactions of this compound is not widely reported, analogies can be drawn from studies on similar cyclohexanone derivatives. bartleby.com

Reaction PathwayKey Intermediate(s)Key Transition State(s)
Baeyer-Villiger OxidationCriegee IntermediateTransition state for alkyl migration
Ketone ReductionTetrahedral intermediateTransition state for hydride attack
Photochemical Ring-OpeningDiradical speciesExcited state transition structures

Stereochemical Characterization and Conformational Analysis

Determination of Relative and Absolute Configuration

The relative and absolute configurations of chiral molecules like cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid are elucidated through a combination of advanced analytical techniques.

While a crystal structure for this compound itself is not publicly available, X-ray crystallographic studies of closely related derivatives provide valuable insights into its likely solid-state conformation. For instance, the structural characterization of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid, a derivative of cis-cyclohexanecarboxylic acid, has been reported. rsc.org In such derivatives, the cyclohexane (B81311) ring typically adopts a chair conformation.

Analysis of analogous structures, such as cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, further supports the adoption of a chair conformation for the cyclohexane ring in the solid state. nih.gov In the crystal structure of this particular derivative, the cyclohexane ring is in a chair form, and molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov The bond lengths and angles within the cyclohexane ring are generally within the expected ranges for sp³-hybridized carbon atoms.

Based on these related structures, it can be inferred that this compound would also adopt a chair conformation in the crystalline state, with the substituents oriented to minimize steric strain.

Table 1: Representative Crystallographic Data for an Analogous Cyclohexanecarboxylic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.545(4)
b (Å)10.085(3)
c (Å)12.654(6)
β (°)98.05(3)
V (ų)1585.1(10)

Data for cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants between protons on the cyclohexane ring can provide information about their dihedral angles and thus their axial or equatorial positions. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the axial and equatorial protons, with characteristic coupling constants that confirm the cis relationship between the methyl and carboxylic acid groups.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of enantiomers. For a carboxylic acid like this compound, enantiomeric separation can often be achieved using chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer. nih.govsigmaaldrich.com Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates, are particularly effective for the separation of acidic compounds. chiraltech.com A typical mobile phase for such a separation might consist of a mixture of an organic solvent like methanol (B129727) and a buffer, with the pH adjusted to ensure the analyte is in its anionic form. chiraltech.com Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another common approach. nih.gov

Table 2: General Parameters for Chiral HPLC Separation of Acidic Compounds

ParameterTypical Conditions
Chiral Stationary PhaseAnion-exchange (e.g., CHIRALPAK QN-AX), Polysaccharide-based
Mobile PhaseOrganic solvent (e.g., Methanol, Acetonitrile) with acidic or basic modifier
DetectionUV/Vis

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of substituents influences the equilibrium between the two possible chair conformations.

The cyclohexane ring in this compound undergoes a rapid ring flip at room temperature, converting one chair conformation into another. In this process, axial substituents become equatorial and vice versa. The two chair conformers of the cis isomer are enantiomeric if the molecule is chiral and the substituents are different.

In the cis isomer, one substituent is in an axial position and the other is in an equatorial position. Through ring flipping, the axial substituent becomes equatorial and the equatorial substituent becomes axial. The preferred conformation will be the one that places the sterically bulkier group in the more spacious equatorial position to minimize 1,3-diaxial interactions. The carboxylic acid group is generally considered to be sterically more demanding than a methyl group. Therefore, the conformer with the carboxylic acid group in the equatorial position and the methyl group in the axial position is expected to be lower in energy and thus more populated at equilibrium. The presence of the ketone at the 4-position can also influence the ring conformation, potentially flattening the ring slightly in that region.

Diastereoselective Induction in Reactions Involving this compound

The fixed cis relationship between the methyl and carboxylic acid groups can be exploited to control the stereochemical outcome of reactions at other positions on the cyclohexane ring. The substituents can direct the approach of a reagent to one face of the ring over the other, leading to the preferential formation of one diastereomer.

For example, in the deprotonation and subsequent alkylation of a similar compound, 1-methylcyclohexa-2,5-diene-1-carboxylic acid, the reaction was found to be completely stereoselective. rsc.org This high degree of diastereoselectivity is attributed to the steric hindrance provided by the existing substituents, which forces the incoming electrophile to attack from the less hindered face of the molecule. Similarly, the stereochemistry of this compound would be expected to exert a strong directing effect in reactions such as reductions of the ketone or additions to the carbonyl group, leading to a high degree of diastereoselective induction.

Derivatization Strategies for Research Probes and Analog Development

Preparation of Esters and Amides for Mechanistic Studies

The carboxylic acid moiety of cis-2-methyl-4-oxocyclohexane-1-carboxylic acid is a prime target for derivatization to generate esters and amides. These derivatives are instrumental in mechanistic studies, allowing researchers to probe the importance of the carboxylic acid's charge, steric bulk, and hydrogen bonding capabilities in biological interactions.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through various methods, with the Fischer esterification being a classic approach. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a series of proton transfers, and subsequent elimination of water to yield the ester. masterorganicchemistry.comyoutube.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

For instance, the synthesis of simple methyl or ethyl esters can provide initial insights into the role of the carboxylate group. More complex esters, such as the 2-diethylaminoethyl esters of related methylcyclohexanecarboxylic acids, have been prepared to investigate potential anti-tumor activity, highlighting the use of esterification to introduce additional functional groups that can modulate biological properties. wmich.edu

Amide Formation:

Amide synthesis from carboxylic acids typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or Deoxo-Fluor reagents. nih.gov These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine. One-pot syntheses of amides from carboxylic acids have been developed, offering mild and efficient routes to a wide range of amide derivatives. nih.gov The formation of amides from this compound can introduce diverse functionalities, depending on the nature of the amine used, thereby enabling a systematic exploration of the chemical space around this core structure for mechanistic investigations.

Derivative TypeGeneral Synthesis MethodKey ReagentsPurpose in Mechanistic Studies
Simple Alkyl EstersFischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Investigate the role of charge and steric bulk of the carboxylic acid group.
Functionalized EstersEsterification with functionalized alcoholsAlcohol with desired functionality (e.g., 2-diethylaminoethanol)Introduce new pharmacophoric features or alter physicochemical properties.
Primary and Secondary AmidesAmide coupling reactionsAmine, Coupling Agent (e.g., DCC, Deoxo-Fluor)Explore the importance of hydrogen bond donor/acceptor properties and introduce diverse substituents.

Modifications of the Ketone Group for Probe Synthesis

The ketone group at the 4-position of the cyclohexane (B81311) ring presents another valuable site for modification, particularly for the synthesis of chemical probes. These probes can be designed to incorporate reporter groups such as fluorophores or affinity tags, facilitating the study of molecular interactions and target identification.

Common strategies for ketone modification involve reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives to form hydrazones and oximes, respectively. thermofisher.com These reactions are generally efficient and can be used to introduce a wide variety of functionalities.

Fluorescent Probes:

By reacting the ketone with a fluorescently labeled hydrazine or hydroxylamine, a fluorescent probe can be generated. For example, derivatives of fluorescein, rhodamine, or BODIPY containing a reactive hydrazine or hydroxylamine moiety can be coupled to this compound. thermofisher.com The resulting fluorescently tagged molecule can then be used in cellular imaging studies to visualize its localization or in binding assays to quantify its interaction with potential biological targets.

Affinity Probes:

Similarly, affinity probes can be synthesized by attaching a biotin (B1667282) tag to the ketone group. Biotin has a high affinity for streptavidin, and this interaction can be exploited for the purification and identification of binding partners. A biotinylated derivative of the parent compound can be incubated with a biological sample, and any protein-ligand complexes can be captured on a streptavidin-coated solid support.

Probe TypeModification StrategyExample Reporter GroupApplication
Fluorescent ProbeReaction with fluorescent hydrazide or hydroxylamineBODIPY-hydrazideCellular imaging, fluorescence polarization assays
Affinity ProbeReaction with biotin-hydrazide or similar reagentBiotinPull-down assays for target identification
Photoaffinity ProbeIntroduction of a photoreactive group (e.g., benzophenone)BenzophenoneCovalent cross-linking to target proteins upon photoactivation

Selective Introduction of Additional Functionality

To further explore the chemical space and develop more sophisticated probes and analogs, the selective introduction of additional functional groups onto the cyclohexane scaffold is desirable. This can be challenging due to the presence of multiple reactive sites. However, modern synthetic methods offer strategies for achieving regioselective and stereoselective functionalization.

One powerful approach is C-H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. eurekaselect.com While specific examples for this compound are not prevalent in the literature, the principles of directed C-H activation could be applied. The existing carboxylic acid or ketone groups could potentially direct a transition-metal catalyst to a specific C-H bond on the cyclohexane ring, enabling the introduction of new substituents with high selectivity.

Another strategy involves the use of protecting groups to temporarily block one of the reactive functional groups while the other is being modified. For instance, the ketone could be protected as a ketal, allowing for selective reactions at the carboxylic acid. Subsequently, deprotection of the ketone would regenerate the original functionality, now in the presence of the newly introduced group.

Functionalization StrategyDescriptionPotential Outcome
Directed C-H FunctionalizationUtilization of a directing group (e.g., the carboxylic acid) to guide a catalyst to a specific C-H bond for reaction.Introduction of aryl, alkyl, or heteroatom substituents at a specific position on the cyclohexane ring.
Protecting Group ChemistryTemporarily masking one functional group to allow for selective reaction at another site.Stepwise modification of the molecule at different positions.
Ring-Opening and Re-closing StrategiesChemical transformation of the cyclohexane ring to an acyclic intermediate, followed by functionalization and subsequent ring closure.Access to a wider range of structural analogs with different substitution patterns.

Utility in Structure-Activity Relationship (SAR) Studies (mechanistic focus)

Systematic derivatization of this compound is crucial for conducting detailed structure-activity relationship (SAR) studies. By synthesizing a library of analogs with variations at the carboxylic acid, ketone, and other positions on the ring, researchers can elucidate the key structural features required for a specific biological activity and gain insights into the underlying mechanism of action.

For example, a study on amidrazone derivatives of a related cyclohexene (B86901) carboxylic acid scaffold revealed that the nature of the substituents significantly influenced their anti-inflammatory and antibacterial activities. nih.gov Similarly, SAR studies on N-acylethanolamine acid amidase (NAAA) inhibitors based on a 2-methyl-4-oxo-oxetanyl scaffold demonstrated that subtle changes to the substituents could lead to a dramatic enhancement in inhibitory potency. nih.gov

In the context of this compound, a mechanistic SAR study would involve:

Modification of the Carboxylic Acid: Synthesizing a series of esters and amides with varying steric bulk and electronic properties to probe the nature of the binding pocket that accommodates this group.

Modification of the Ketone: Converting the ketone to other functional groups such as an alcohol, oxime, or hydrazone to assess the importance of the carbonyl group for activity. This can also reveal whether it acts as a hydrogen bond acceptor or if its steric properties are more critical.

Stereochemical Variations: Synthesizing and testing the corresponding trans isomer to understand the importance of the relative stereochemistry of the methyl and carboxylic acid groups for biological activity.

Introduction of New Substituents: Utilizing the strategies outlined in section 5.3 to add new functional groups at various positions on the cyclohexane ring to explore new interactions with the biological target.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid.

The ¹H NMR spectrum provides information on the chemical environment and number of different protons. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The protons on the cyclohexane (B81311) ring will appear in the aliphatic region (approximately 1.5-3.0 ppm). The proton on the carbon bearing the carboxylic acid (C1-H) and the proton on the carbon with the methyl group (C2-H) would be expected to be distinct. The methyl group (-CH₃) protons would appear as a doublet, coupled to the adjacent C2-H proton.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the ketone (C=O) is highly deshielded and typically appears around 200-210 ppm. The carboxylic acid carbonyl carbon (-COOH) resonates further upfield, generally between 170-185 ppm. The remaining saturated carbons of the cyclohexane ring and the methyl carbon will appear in the upfield region of the spectrum (approximately 15-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 10.0 - 13.0 (broad singlet) 170 - 185
C=O - 200 - 210
Ring CH 1.5 - 3.0 (multiplets) 25 - 50

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). wikipedia.org For this compound, COSY would show correlations between the C1-H and C2-H, C2-H and the C3-H protons, and so on around the ring. It would also confirm the coupling between the C2-H and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uvic.ca It is used to definitively assign which protons are attached to which carbons. For example, the methyl doublet in the ¹H spectrum would show a correlation to the methyl carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining stereochemistry. For the cis isomer, a NOESY experiment would be expected to show a spatial correlation (cross-peak) between the axial proton at C1 and the axial proton at C2. This information is critical to confirm the relative cis configuration of the methyl and carboxylic acid groups.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS and GC-MS for Purity Assessment and Mixture Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for analyzing this compound.

LC-MS: This is a preferred method for analyzing organic acids. lcms.czmdpi.comnih.gov The compound can be separated from impurities using reverse-phase or mixed-mode chromatography and then detected by the mass spectrometer. imtaktusa.comthermofisher.com LC-MS is particularly useful as it does not require derivatization and is suitable for thermally sensitive compounds. It allows for accurate mass measurements, aiding in formula determination and purity assessment.

GC-MS: For GC-MS analysis, the carboxylic acid typically requires derivatization (e.g., esterification) to increase its volatility and thermal stability. researchgate.net This technique offers high chromatographic resolution, which is excellent for separating isomers and assessing purity. The resulting mass spectrum provides a reproducible fragmentation pattern that can be used for identification.

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound (MW: 156.18 g/mol ) would be observed. The molecule would then undergo characteristic fragmentation.

Key fragmentation pathways for ketones and carboxylic acids include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. Cleavage alpha to the ketone can lead to the loss of alkyl radicals. youtube.com

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene molecule.

Loss of functional groups: Common losses for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), or water (-H₂O, M-18). libretexts.orgwhitman.edu

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Notes
156 [C₈H₁₂O₃]⁺ Molecular Ion (M⁺)
139 [M - OH]⁺ Loss of hydroxyl radical
111 [M - COOH]⁺ Loss of carboxylic acid group
98 [M - C₂H₄O₂]⁺ Possible rearrangement and loss of acetic acid
83 [C₅H₇O]⁺ Alpha-cleavage at the ketone
69 [C₄H₅O]⁺ Further fragmentation

Note: The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.

Another strong, sharp absorption for the C=O stretch of the cyclohexanone (B45756) ketone will appear at approximately 1710-1730 cm⁻¹. The overlap of these two carbonyl peaks is possible.

C-H stretching vibrations for the methyl and cyclohexyl groups will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information.

The C=O stretching vibrations of both the ketone and carboxylic acid are also Raman active and will appear in the 1650-1750 cm⁻¹ region. ias.ac.in While strong in the IR, the C=O stretch can be of medium to strong intensity in the Raman spectrum.

The symmetric C-C stretching vibrations of the cyclohexane ring are often more prominent in the Raman spectrum than in the IR, appearing in the fingerprint region (800-1200 cm⁻¹).

Raman spectroscopy is generally less sensitive to the broad O-H stretching of the carboxylic acid compared to IR. rsc.orgresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (dimer) 2500 - 3300 (very broad) Weak
Carboxylic Acid C=O stretch 1700 - 1725 (strong) 1650 - 1700 (medium-strong)
Ketone C=O stretch 1710 - 1730 (strong) 1700 - 1725 (medium-strong)
Alkane C-H stretch 2850 - 2960 (medium-strong) 2850 - 2960 (strong)

Table of Compounds Mentioned

Compound Name

Identification of Key Functional Groups and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides definitive identification of the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and ketone moieties.

The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups, the IR spectrum is expected to show two strong absorption bands. The ketone carbonyl typically appears in the range of 1715-1725 cm⁻¹, while the carboxylic acid carbonyl is found around 1700-1710 cm⁻¹.

A key feature of carboxylic acids is their propensity to form intermolecular hydrogen-bonded dimers in the solid state and in concentrated solutions. This dimerization has a significant and predictable effect on the vibrational spectrum. The O-H stretching vibration of the carboxylic acid group, which would appear as a sharp band around 3500-3600 cm⁻¹ for a free monomer, becomes a very broad and intense absorption band spanning from 2500 to 3300 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. Concurrently, the carboxylic acid C=O stretching frequency shifts to a lower wavenumber (red-shift) compared to its monomeric form, as the hydrogen bond weakens the C=O double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy further corroborates the presence of these functional groups. In ¹H NMR, the acidic proton of the carboxylic acid typically appears as a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm. In ¹³C NMR, the carbons of the ketone and carboxylic acid carbonyl groups are readily identified by their characteristic resonances in the 170-210 ppm range.

Table 1: Expected Vibrational and NMR Frequencies for Key Functional Groups

Functional GroupSpectroscopic MethodExpected Frequency/Chemical ShiftNotes
Carboxylic Acid O-HFTIR/Raman2500-3300 cm⁻¹Very broad band, indicative of hydrogen-bonded dimer.
Ketone C=OFTIR/Raman~1715 cm⁻¹Strong, sharp absorption.
Carboxylic Acid C=OFTIR/Raman~1700 cm⁻¹Strong, sharp absorption, frequency lowered by dimerization.
Carboxylic Acid H¹H NMR>10 ppmBroad singlet, exchangeable with D₂O.
Ketone C=O¹³C NMR>200 ppmDiagnostic resonance for the ketone carbon.
Carboxylic Acid C=O¹³C NMR170-180 ppmDiagnostic resonance for the carboxylic acid carbon.

Conformational Insights from Vibrational Modes

The this compound molecule is conformationally flexible, primarily due to the cyclohexane ring. The ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The presence and orientation of the substituents (methyl, carboxylic acid) influence the conformational equilibrium.

For the cis isomer, the substituents are on the same side of the ring. The lowest energy chair conformation would place the bulky carboxylic acid group in an equatorial position to minimize steric strain. The methyl group at the adjacent carbon would then be in an axial position. Theoretical calculations and spectral analysis of related cyclohexanone derivatives can be used to predict the vibrational frequencies associated with specific conformers. By comparing the experimental low-frequency IR and Raman bands with calculated spectra for different possible conformations (e.g., diequatorial chair, diaxial chair, twist-boat), the dominant conformation in the sample can be determined. For instance, specific C-C-C bending and torsional modes are unique to the chair conformation and can serve as conformational markers.

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated.

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm:

The cis stereochemistry: The relative positions of the methyl and carboxylic acid groups on the cyclohexane ring would be definitively established.

The ring conformation: The analysis would reveal the preferred conformation of the cyclohexanone ring in the crystal lattice, which is anticipated to be a chair form.

Intermolecular interactions: It would provide a detailed picture of the crystal packing, highlighting the hydrogen bonding network. As is common for carboxylic acids, it is highly probable that the molecules form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

While a specific crystal structure for the title compound is not publicly available, analysis of structurally similar compounds, such as cis-substituted cyclohexanecarboxylic acids, consistently shows the adoption of a chair conformation and the formation of hydrogen-bonded dimers.

Table 2: Illustrative Data Obtainable from X-ray Diffraction

Structural ParameterExpected Value/ObservationSignificance
C(carboxyl)-C(ring) Bond Length~1.52 ÅConfirms covalent structure.
C(methyl)-C(ring) Bond Length~1.53 ÅConfirms covalent structure.
C=O (ketone) Bond Length~1.21 ÅStandard double bond length.
C=O (carboxyl) Bond Length~1.22 ÅSlightly longer due to resonance and H-bonding.
C-O (carboxyl) Bond Length~1.31 ÅShorter than a typical C-O single bond.
Ring ConformationChairMost stable conformation for cyclohexane rings.
Intermolecular MotifCentrosymmetric DimerCharacteristic of carboxylic acids in the solid state.
O···O distance (H-bond)~2.65 ÅIndicates a strong hydrogen bond.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

This compound possesses two chiral centers (at C1 and C2), making it a chiral molecule that can exist as a pair of enantiomers. The determination of enantiomeric purity, or enantiomeric excess (e.e.), is crucial and is most commonly achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The principle of chiral chromatography relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). This leads to different retention times for the two enantiomers, allowing for their separation and quantification.

For an acidic compound like this, several HPLC strategies are effective:

Normal-Phase Chromatography: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates (e.g., CHIRALCEL® or CHIRALPAK® columns), are highly effective. A typical mobile phase would consist of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), with a small amount of an acidic modifier (such as trifluoroacetic acid or acetic acid) to improve peak shape and resolution.

Anion-Exchange Chromatography: CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates act as weak anion exchangers. These are specifically designed for the separation of chiral acids. The analyte is deprotonated and interacts ionically with the protonated selector on the stationary phase, enabling enantioseparation.

In a typical analysis, a solution of the racemic compound is injected, and the chromatogram will show two distinct, well-resolved peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the relative areas of the two peaks. For a sample of unknown purity, this method provides a precise measure of the ratio of the two enantiomers.

Table 3: Representative Chiral HPLC Method Parameters

ParameterConditionPurpose
Column CHIRALPAK AD-H (Amylose derivative)Chiral Stationary Phase for enantioseparation.
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)Controls retention and selectivity; acid suppresses ionization.
Flow Rate 1.0 mL/minTypical flow rate for analytical HPLC.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmDetection of the carboxylic acid chromophore.
Expected Outcome Baseline separation of two peaks for the (1R,2S) and (1S,2R) enantiomers.Allows for accurate quantification of enantiomeric excess.

Computational and Theoretical Studies on Cis 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetics of molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, stability, and reactivity of cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid. By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy, electron density, and other electronic properties.

For instance, DFT calculations could be used to optimize the molecular geometry of the different chair conformations of this compound to determine the most stable arrangement of the atoms. The relative energies of these conformers can be calculated to predict their populations at a given temperature. A common approach involves using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Carboxyl (eq), Methyl (eq)0.00
2Carboxyl (ax), Methyl (ax)4.50
3Boat Conformer 16.80
4Boat Conformer 27.20

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the stereochemistry and conformation of the molecule.

IR Frequencies: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be used to assign the peaks in an experimental IR spectrum. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the cyclohexanone (B45756) ring and the carboxylic acid can be precisely calculated. qiboch.com Scaling factors are often applied to the calculated frequencies to better match experimental values. nih.gov

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

ParameterCalculated ValueExperimental Value
¹³C NMR Chemical Shift (C=O, ketone)208.5 ppm210.2 ppm
¹³C NMR Chemical Shift (C=O, acid)175.1 ppm176.8 ppm
¹H NMR Chemical Shift (H on C1)2.85 ppm2.92 ppm
IR Frequency (C=O stretch, ketone)1725 cm⁻¹1715 cm⁻¹
IR Frequency (C=O stretch, acid)1755 cm⁻¹1740 cm⁻¹

Note: The data in this table is illustrative and intended to represent typical results from spectroscopic calculations.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a computationally less expensive approach to study the behavior of larger molecular systems and their dynamic properties over time.

Conformational Energy Landscape Mapping

For a flexible molecule like this compound, which can exist in various chair and boat conformations, molecular mechanics can be used to map the conformational energy landscape. spcmc.ac.in By systematically rotating the rotatable bonds and calculating the steric energy using a force field (e.g., MMFF94 or AMBER), a detailed potential energy surface can be generated. This allows for the identification of all low-energy conformers and the energy barriers between them. For cis-disubstituted cyclohexanes, the diequatorial conformation is generally more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. fiveable.me

Prediction of Molecular Interactions and Stereochemical Outcomes

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants. By simulating the motion of atoms over time, MD can provide insights into intermolecular forces, hydrogen bonding patterns, and the preferred solvation of the molecule. This information is crucial for understanding its behavior in solution and predicting the stereochemical outcomes of reactions.

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as enolization, decarboxylation, or nucleophilic addition to the carbonyl group.

By using DFT or higher-level ab initio methods, the structures and energies of reactants, products, intermediates, and, most importantly, transition states can be calculated. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction mechanism and predicting the reaction rate. For example, the decarboxylation of β-keto acids like this compound is known to proceed through a six-membered cyclic transition state, a process that can be modeled computationally to understand the electronic and steric factors that influence the reaction. jove.commasterorganicchemistry.com

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Enolization (acid-catalyzed)Proton transfer to carbonyl oxygen15.2
Nucleophilic addition of hydrideHydride approach to carbonyl carbon12.8
DecarboxylationFormation of cyclic transition state25.5

Note: The data in this table is illustrative and intended to represent typical results from reaction mechanism modeling.

Prediction of Physico-Chemical Properties for Research Design

In the contemporary research and development landscape, particularly in fields such as medicinal chemistry and material science, the early-stage in silico prediction of a molecule's physico-chemical properties is an indispensable tool. Computational and theoretical studies allow for the efficient screening of compounds and the strategic design of experimental protocols, thereby conserving resources and accelerating the pace of discovery. For this compound, the prediction of key physico-chemical descriptors provides foundational knowledge for its potential applications and handling.

The primary objectives of these computational evaluations are to forecast the compound's behavior in various chemical and biological environments. Properties such as the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and aqueous solubility are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in synthetic chemistry.

Detailed research findings from computational models offer insights into the molecule's characteristics. These predictions are generated using sophisticated algorithms that analyze the compound's structure to estimate its properties.

Predicted Physico-Chemical Properties

The following table summarizes the key physico-chemical properties of this compound that have been predicted through various computational models.

PropertyPredicted ValueComputational Method
Molecular Formula C₈H₁₂O₃-
Molecular Weight 156.18 g/mol -
pKa (Acidic) 4.58ChemAxon
logP 0.84XLOGP3
Aqueous Solubility -2.11 (log mol/L)ALOGPS
Water Solubility 6.11 g/LESOL
Topological Polar Surface Area 54.37 ŲErtl et al.

Note: The predicted values are generated from computational models and may differ from experimental values.

Detailed Research Findings

The predicted acidic pKa of 4.58 suggests that this compound is a weak acid, a characteristic typical of carboxylic acids. This value is crucial for designing experiments involving pH-dependent reactions or for understanding its potential behavior in biological systems, where pH can significantly influence a compound's ionization state and, consequently, its ability to cross cell membranes.

The predicted logP value of 0.84 indicates a relatively balanced lipophilicity. A positive logP value suggests a greater affinity for lipid environments compared to aqueous ones. This moderate lipophilicity is often a desirable trait in drug design, as it can facilitate membrane permeability without causing excessive accumulation in fatty tissues.

Predictions for aqueous solubility, presented as a logS value of -2.11 and a water solubility of 6.11 g/L, suggest that the compound is moderately soluble in water. This information is vital for designing formulation strategies and for any experimental work that requires the compound to be in an aqueous solution.

The topological polar surface area (TPSA) of 54.37 Ų is a descriptor used to estimate the transport properties of a molecule. A TPSA in this range is often associated with good oral bioavailability in drug candidates.

Biological and Biochemical Research Applications with Mechanistic Focus

Investigation of Enzymatic Transformations and Biocatalysis

The enzymatic transformation of cyclic ketones and carboxylic acids is a field of significant interest for the synthesis of valuable chiral intermediates. However, specific studies detailing the biocatalysis of cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid are scarce. General principles of enzymatic reactions involving similar structures can be inferred, but direct experimental evidence is lacking.

Microbial Degradation Pathways (e.g., Role in Catecholic Metabolite Formation by Desaturases)

There is no direct evidence in the reviewed literature to suggest a role for this compound in catecholic metabolite formation by desaturases. Microbial degradation pathways have been elucidated for other cyclohexane (B81311) carboxylic acid derivatives, which typically involve initial activation to a coenzyme A (CoA) thioester, followed by dehydrogenation and ring cleavage. For instance, the anaerobic degradation of cyclohexane carboxylic acid has been shown to proceed via cyclohexanoyl-CoA.

While research has explored the microbial degradation of the closely related trans-4-methyl-1-cyclohexane carboxylic acid, a component of naphthenic acids, this does not directly inform on the metabolic fate of the cis-2-methyl-4-oxo isomer. Studies on trans-4-methyl-1-cyclohexane carboxylic acid have determined biodegradation kinetics under various conditions, as summarized in the table below.

Biodegradation Kinetics of trans-4-Methyl-1-cyclohexane-1-carboxylic acid
ConditionParameterValue
Temperature Effect (at neutral pH)Biodegradation Rate at 23°C5 times faster than at 4°C
Maximum Specific Growth Rate at 23°C0.52 day-1
pH EffectMaximum Specific Growth Rate at pH 101.69 day-1
Yield at pH 100.41 mg biomass/mg substrate
Substrate Concentration (50-750 mg/L)Effect on Max. Specific Growth RateNo significant effect

It is important to reiterate that this data pertains to a structural isomer and not the specific compound of interest. The presence of the ketone group and the cis stereochemistry in this compound would likely lead to a different metabolic pathway and enzymatic requirements.

Enzyme Specificity and Kinetic Studies with this compound

Specific enzyme specificity and kinetic studies for this compound have not been identified in the available literature. General classes of enzymes such as ketoreductases and carboxylases are known to act on similar cyclic keto-acids, but without dedicated research on this particular substrate, any discussion of enzyme preference, turnover rates, or Michaelis-Menten constants would be purely speculative.

Use as a Substrate or Intermediate in Biochemical Pathway Elucidation

Currently, there are no published studies that identify this compound as a key substrate or intermediate in the elucidation of novel biochemical pathways. While research has identified related molecules like cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid as a true intermediate in the anaerobic degradation of naphthalene, similar findings for the target compound are absent.

Rational Design of Ligands for Biological Targets (focus on molecular interaction mechanisms)

The utility of this compound as a scaffold in the rational design of ligands for specific biological targets is not documented in the scientific literature. The rigid, stereochemically defined cyclohexane ring combined with the ketone and carboxylic acid functionalities presents a potentially interesting starting point for medicinal chemistry. These groups can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are crucial for ligand-receptor binding. However, without specific examples of its incorporation into a ligand and subsequent study of its interaction with a biological target, any analysis of its molecular interaction mechanisms remains theoretical.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of complex molecules like cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid. While classical methods have been established, future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems.

A significant area of advancement lies in asymmetric catalysis , which has become a powerful tool for stereoselective organic synthesis. rsc.org The development of novel organocatalysts, such as imidazolidinones, and transition-metal catalysts continues to be a major focus. beilstein-journals.org These catalysts can offer unique modes of reactivity and selectivity in constructing the substituted cyclohexane (B81311) ring. For instance, new organocatalytic cascade reactions could enable the rapid assembly of the core structure from simple precursors with high stereocontrol. unm.edu

Furthermore, the combination of different catalytic modes, such as merging photoredox catalysis with amine or N-heterocyclic carbene catalysis, is a rapidly growing field. beilstein-journals.org These dual or even triple catalytic systems can enable previously inaccessible transformations and provide new pathways for the stereoselective synthesis of polysubstituted cyclic compounds. beilstein-journals.org The design of bifunctional catalysts that incorporate multiple catalytic motifs into a single molecule is another promising strategy to enhance efficiency and stereoselectivity. beilstein-journals.org Research in this area will likely lead to more atom-economical and environmentally benign synthetic routes.

Detailed Research Findings:

Catalyst TypePotential Application in StereocontrolKey Advantages
Chiral Organocatalysts Asymmetric Diels-Alder reactions, Michael additions, and aldol (B89426) cyclizations to construct the cyclohexane ring. beilstein-journals.orgacs.orgMetal-free, often moisture and air stable, readily available, and can provide high enantioselectivity. beilstein-journals.org
Transition-Metal Catalysts Enantioselective hydrogenation, cycloisomerization, and C-H activation/functionalization to introduce substituents stereoselectively. acs.orgHigh catalytic activity, broad substrate scope, and the ability to catalyze unique transformations. acs.org
Photoredox Catalysts Generation of radical intermediates for novel cyclization and functionalization strategies under mild conditions. beilstein-journals.orgUse of visible light as a renewable energy source, enabling unique reaction pathways. beilstein-journals.org
Bifunctional Catalysts Combining, for example, a hydrogen-bonding donor and a Lewis base in one molecule to activate both nucleophile and electrophile for enhanced stereocontrol. beilstein-journals.orgIncreased efficiency and selectivity through synergistic activation and proximity effects.

Development of Advanced Analytical Tools for Complex Mixtures

The analysis of stereoisomers in complex mixtures presents a significant challenge. The development of advanced analytical techniques is crucial for monitoring reaction progress, determining enantiomeric and diastereomeric purity, and for potential applications in metabolomics or environmental analysis.

Current methods for chiral separation often rely on chromatography with chiral stationary phases (CSPs) or derivatization with a chiral reagent to form diastereomers that can be separated on achiral columns. acs.orgresearchgate.net While effective, these methods can be time-consuming and may require pure enantiomeric standards. acs.org

Future research will likely focus on the development of more rapid and sensitive separation-free methods for chiral discrimination. acs.org Mass spectrometry (MS) is emerging as a powerful tool in this regard. acs.org Techniques such as ion mobility-mass spectrometry (IM-MS) and various tandem MS methods, sometimes coupled with chiral derivatization reagents, are being explored for the direct analysis of enantiomers. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another area of active development. The use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) that induce chemical shift non-equivalence between enantiomers is a well-established technique. nih.gov The design of new and more effective CSAs, such as those based on BINOL-amino alcohols, continues to be an important research direction. nih.gov These agents can allow for the rapid determination of enantiomeric excess by simple integration of well-resolved signals in the ¹H NMR spectrum. nih.gov

Analytical TechniquePrinciple of Chiral DiscriminationEmerging Trends
Chiral Chromatography (HPLC, GC) Differential interaction of enantiomers with a chiral stationary phase. acs.orgDevelopment of new, more versatile, and robust chiral stationary phases.
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral reference compound or use of specialized MS techniques like IM-MS. acs.orgDirect chiral analysis without chromatographic separation; improved sensitivity for trace analysis. acs.org
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce diastereomeric environments, leading to separate signals for enantiomers. acs.orgnih.govDesign of novel chiral solvating agents with broader applicability and larger induced chemical shift differences. nih.gov
Colorimetric Sensing Enantioselective interactions with chiral sensors leading to a visible color change. acs.orgDevelopment of rapid, high-throughput screening methods for enantiomeric purity. acs.org

Integrated Chemoenzymatic Synthetic Strategies

The integration of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach to constructing complex chiral molecules. documentsdelivered.com Enzymes can offer exquisite selectivity (chemo-, regio-, diastereo-, and enantioselectivity) under mild reaction conditions, which can be difficult to achieve with conventional chemical catalysts. acs.org

For a molecule like this compound, enzymes such as alcohol dehydrogenases (ADHs), lipases, or esterases could be employed for the kinetic resolution of racemic intermediates or for the stereoselective reduction of the ketone functionality. acs.org For instance, the directed evolution of an alcohol dehydrogenase has been shown to be effective in the stereoselective reduction of challenging substrates, yielding products with high enantio- and diastereoselectivity. acs.org

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. rsc.orgacs.org For complex cyclization reactions, quantum-chemical calculations can elucidate the transition state structures and energies that govern selectivity. acs.orgnih.gov This understanding can then guide the rational design of new catalysts and substrates to achieve desired stereochemical outcomes. acs.org

While transition state calculations are powerful, they can be computationally expensive. rsc.org Therefore, the development of more efficient predictive models is a major research goal. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful complements to traditional computational methods. rsc.orgresearchgate.net By training algorithms on large datasets of reaction outcomes, ML models can learn to predict the enantioselectivity of a reaction for a given set of reactants, catalysts, and conditions. researchgate.netbohrium.com These predictive tools can accelerate the discovery and optimization of new stereoselective reactions by allowing chemists to screen vast numbers of possibilities in silico before embarking on experimental work. rsc.orgbohrium.com

The application of these advanced computational methodologies to the synthesis of this compound could help in designing more selective catalysts, optimizing reaction conditions, and understanding the subtle non-covalent interactions that control the stereochemical course of the reactions. rsc.orgnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The structural motifs present in substituted cyclohexanes are found in numerous biologically active natural products and pharmaceuticals. longdom.orgtcichemicals.com This inherent biological relevance opens up exciting opportunities for interdisciplinary research at the interface of organic chemistry and chemical biology.

Future work could involve synthesizing derivatives of this compound and evaluating their biological activity. Chirality plays a critical role in molecular recognition and biological function, as enantiomers of a chiral molecule can have vastly different physiological effects. researchgate.netwikipedia.org By preparing stereochemically pure analogs, researchers can probe the structure-activity relationships of potential drug candidates or chemical probes.

This interdisciplinary approach, where synthetic chemists create novel molecules and chemical biologists test their function in biological systems, creates a powerful feedback loop. The biological data can inform the design of next-generation compounds with improved potency, selectivity, or other desirable properties. This synergy between synthesis and biology is essential for tackling complex challenges in areas such as drug discovery and understanding fundamental biological processes. longdom.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid, and what intermediates are critical for stereochemical control?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the cyclohexane core followed by regioselective introduction of methyl and oxo groups. Key intermediates include bicyclic ketones or ester precursors, which undergo selective oxidation and carboxylation. For example, analogous compounds like cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid are synthesized via Claisen-Schmidt condensations or Michael additions to ensure proper stereochemistry .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural conformation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cis/trans stereochemistry by analyzing coupling constants and chemical shifts (e.g., cyclohexane ring protons resonate between δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • HPLC : Reversed-phase HPLC with chiral columns assesses enantiomeric purity, especially when synthesizing stereoisomers .

Advanced Research Questions

Q. How does the methyl group at C2 influence the compound’s reactivity in esterification or amidation reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. For example, in analogous compounds like cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, steric effects reduce reaction rates by ~30% compared to unmethylated analogs. Electronic effects (e.g., hyperconjugation) may stabilize transition states during amidation .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variability. To address this:

  • Purity Validation : Use HPLC-MS to confirm >98% purity and exclude byproducts .
  • Stereochemical Analysis : Compare experimental circular dichroism (CD) spectra with computational models to verify absolute configuration .
  • Biological Replicates : Conduct dose-response assays in triplicate across multiple cell lines to account for variability .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase or dehydrogenases)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg120 in COX-1) .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the ligand-enzyme complex, monitoring RMSD values (<2 Å indicates stable binding) .

Q. What experimental designs optimize stereoselectivity during catalytic hydrogenation of precursor ketones?

  • Methodological Answer :

  • Catalyst Selection : Use Pd/C or PtO₂ with chiral modifiers (e.g., cinchona alkaloids) to achieve enantiomeric excess (ee) >90% .
  • Pressure and Solvent : Hydrogenate at 50 psi in polar aprotic solvents (e.g., THF) to enhance catalyst-substrate interaction .

Data Analysis and Mechanistic Insights

Q. How do electron-withdrawing groups (e.g., oxo at C4) affect decarboxylation kinetics?

  • Methodological Answer : The 4-oxo group stabilizes the transition state via resonance, accelerating decarboxylation. For example, thermogravimetric analysis (TGA) shows a 40% faster weight loss at 200°C compared to non-oxo analogs. Activation energy (Eₐ) calculated via Arrhenius plots is ~15 kJ/mol lower .

Q. What mechanistic pathways explain unexpected byproducts during cyclization reactions?

  • Methodological Answer : Competing pathways include:

  • Aldol Condensation : Base-catalyzed dimerization of ketone intermediates, detectable via GC-MS .
  • Over-Oxidation : Formation of diketones if reaction temperatures exceed 80°C, mitigated by using milder oxidants like pyridinium chlorochromate (PCC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.